4-Hydrazinobenzyl alcohol hydrochloride

Catalog No.
S15698628
CAS No.
1030287-86-5
M.F
C7H11ClN2O
M. Wt
174.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydrazinobenzyl alcohol hydrochloride

CAS Number

1030287-86-5

Product Name

4-Hydrazinobenzyl alcohol hydrochloride

IUPAC Name

(4-hydrazinylphenyl)methanol;hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

InChI

InChI=1S/C7H10N2O.ClH/c8-9-7-3-1-6(5-10)2-4-7;/h1-4,9-10H,5,8H2;1H

InChI Key

JOFCJVZJNAHWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NN.Cl

4-Hydrazinobenzyl alcohol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is characterized by the presence of a hydrazine functional group, which imparts unique reactivity and biological properties. This compound features a benzyl alcohol moiety, contributing to its solubility and potential interactions in biological systems. The hydrochloride form indicates that it is a salt, enhancing its stability and solubility in aqueous environments, which is critical for various applications in research and industry .

Due to the presence of both hydrazine and alcohol functional groups:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Oxidation Reactions: The alcohol can be oxidized to form corresponding aldehydes or ketones, expanding its utility in synthetic pathways.
  • Substitution Reactions: The hydrazine moiety can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions highlight the versatility of 4-hydrazinobenzyl alcohol hydrochloride in synthetic organic chemistry.

The biological activity of 4-hydrazinobenzyl alcohol hydrochloride is notable, particularly in pharmacological contexts. Compounds containing hydrazine derivatives have been studied for their potential as:

  • Antitumor Agents: Some hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Neurotransmitter Modulators: The compound may interact with serotonin receptors, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties: Similar compounds have shown effectiveness against a range of microbial pathogens, indicating that 4-hydrazinobenzyl alcohol hydrochloride could possess similar properties.

The synthesis of 4-hydrazinobenzyl alcohol hydrochloride typically involves several steps:

  • Formation of Hydrazine Derivative: Hydrazine can be reacted with appropriate aldehydes or ketones to form the hydrazone intermediate.
  • Reduction: The hydrazone can be reduced to yield the corresponding hydrazinobenzyl alcohol.
  • Hydrochloride Salt Formation: The final step involves reacting the alcohol with hydrochloric acid to form the hydrochloride salt.

These methods allow for the efficient production of 4-hydrazinobenzyl alcohol hydrochloride suitable for research and application.

4-Hydrazinobenzyl alcohol hydrochloride has several applications across various fields:

  • Pharmaceutical Research: It serves as a biochemical tool in drug discovery, particularly for compounds targeting serotonin receptors.
  • Proteomics: Utilized in proteomics research for labeling and studying protein interactions .
  • Synthetic Organic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

These applications underscore its significance in both academic and industrial settings.

Interaction studies involving 4-hydrazinobenzyl alcohol hydrochloride focus on its binding affinity and activity with biological targets. Research has indicated:

  • Serotonin Receptor Interaction: Preliminary studies suggest that this compound may act as an agonist at specific serotonin receptor subtypes, influencing neurotransmission pathways .
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways has been observed, warranting further investigation into its pharmacological effects.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-hydrazinobenzyl alcohol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
HydrazineN2H4Simple structure; used primarily as a propellant.
3-Amino-1,2-propanediolC3H9N3O2Contains amino groups; used in pharmaceuticals.
2-Hydrazino-1-phenylethanolC8H10N2OExhibits different biological activities; less soluble.
1-(Phenylhydrazono)propan-2-oneC9H10N2OFunctions primarily as an intermediate in synthesis.

The uniqueness of 4-hydrazinobenzyl alcohol hydrochloride lies in its specific combination of hydrazine and benzyl alcohol functionalities, which allows for distinct chemical behaviors and biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

174.0559907 g/mol

Monoisotopic Mass

174.0559907 g/mol

Heavy Atom Count

11

UNII

5C2R5XKW3V

Dates

Last modified: 08-15-2024

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